Cas no 2228536-03-4 (4-nitro-3-(piperidin-4-yloxy)phenol)
4-nitro-3-(piperidin-4-yloxy)phenol Chemical and Physical Properties
Names and Identifiers
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- 4-nitro-3-(piperidin-4-yloxy)phenol
- EN300-1806443
- 2228536-03-4
-
- Inchi: 1S/C11H14N2O4/c14-8-1-2-10(13(15)16)11(7-8)17-9-3-5-12-6-4-9/h1-2,7,9,12,14H,3-6H2
- InChI Key: JTDFZAFMUGPXGN-UHFFFAOYSA-N
- SMILES: O(C1C=C(C=CC=1[N+](=O)[O-])O)C1CCNCC1
Computed Properties
- Exact Mass: 238.09535693g/mol
- Monoisotopic Mass: 238.09535693g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 87.3Ų
4-nitro-3-(piperidin-4-yloxy)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1806443-0.05g |
4-nitro-3-(piperidin-4-yloxy)phenol |
2228536-03-4 | 0.05g |
$732.0 | 2023-09-19 | ||
| Enamine | EN300-1806443-0.1g |
4-nitro-3-(piperidin-4-yloxy)phenol |
2228536-03-4 | 0.1g |
$767.0 | 2023-09-19 | ||
| Enamine | EN300-1806443-0.25g |
4-nitro-3-(piperidin-4-yloxy)phenol |
2228536-03-4 | 0.25g |
$801.0 | 2023-09-19 | ||
| Enamine | EN300-1806443-0.5g |
4-nitro-3-(piperidin-4-yloxy)phenol |
2228536-03-4 | 0.5g |
$836.0 | 2023-09-19 | ||
| Enamine | EN300-1806443-1.0g |
4-nitro-3-(piperidin-4-yloxy)phenol |
2228536-03-4 | 1g |
$871.0 | 2023-06-02 | ||
| Enamine | EN300-1806443-2.5g |
4-nitro-3-(piperidin-4-yloxy)phenol |
2228536-03-4 | 2.5g |
$1707.0 | 2023-09-19 | ||
| Enamine | EN300-1806443-5.0g |
4-nitro-3-(piperidin-4-yloxy)phenol |
2228536-03-4 | 5g |
$2525.0 | 2023-06-02 | ||
| Enamine | EN300-1806443-10.0g |
4-nitro-3-(piperidin-4-yloxy)phenol |
2228536-03-4 | 10g |
$3746.0 | 2023-06-02 | ||
| Enamine | EN300-1806443-1g |
4-nitro-3-(piperidin-4-yloxy)phenol |
2228536-03-4 | 1g |
$871.0 | 2023-09-19 | ||
| Enamine | EN300-1806443-5g |
4-nitro-3-(piperidin-4-yloxy)phenol |
2228536-03-4 | 5g |
$2525.0 | 2023-09-19 |
4-nitro-3-(piperidin-4-yloxy)phenol Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 4-nitro-3-(piperidin-4-yloxy)phenol
Chemical Profile of 4-nitro-3-(piperidin-4-yloxy)phenol (CAS No. 2228536-03-4)
4-nitro-3-(piperidin-4-yloxy)phenol, identified by the CAS number 2228536-03-4, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the class of nitroaromatic derivatives, which are widely studied for their potential applications in medicinal chemistry, particularly in the development of bioactive molecules. The presence of both a nitro group and a piperidineoxy moiety in its molecular structure imparts distinct reactivity and binding characteristics, making it a valuable scaffold for further chemical modifications and biological evaluations.
The molecular structure of 4-nitro-3-(piperidin-4-yloxy)phenol consists of a benzene ring substituted with a nitro group at the 4-position and a piperidin-4-yloxy group at the 3-position. This arrangement creates a versatile platform for interactions with biological targets, including enzymes and receptors. The nitro group, known for its electrophilic nature, can participate in various chemical reactions such as reduction, diazotization, and condensation reactions, while the piperidineoxy moiety contributes to hydrophilicity and potential interactions with polar biological targets.
In recent years, there has been increasing interest in the development of novel compounds that combine aromatic rings with heterocyclic structures for their enhanced pharmacological activity. The compound 4-nitro-3-(piperidin-4-yloxy)phenol (CAS No. 2228536-03-4) fits well within this trend, as it represents a fusion of these structural elements. Such hybrid molecules have shown promise in various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments.
One of the most compelling aspects of 4-nitro-3-(piperidin-4-yloxy)phenol is its potential as a lead compound for drug discovery. The nitro group can be further functionalized to introduce additional pharmacophores or to modulate electronic properties, while the piperidineoxy group provides a flexible linker that can be used to optimize solubility and bioavailability. This dual functionality makes it an attractive candidate for structure-activity relationship (SAR) studies.
Recent studies have begun to explore the biological activity of 4-nitro-3-(piperidin-4-yloxy)phenol (CAS No. 2228536-03-4) in various in vitro and in vivo models. Initial research suggests that this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to diseases such as cancer and inflammation. For instance, preliminary data indicate that it might interact with tyrosine kinases or other signaling proteins involved in cell proliferation and survival pathways. These findings are particularly intriguing given the growing demand for targeted therapies that can modulate complex signaling networks.
The synthesis of 4-nitro-3-(piperidin-4-yloxy)phenol involves multiple steps that require careful optimization to ensure high yield and purity. Key synthetic strategies typically include nitration of a precursor aromatic ring followed by nucleophilic substitution with piperidine derivatives. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are crucial for advancing preclinical and clinical studies.
In terms of pharmacokinetic properties, the presence of both polar and non-polar functional groups in 4-nitro-3-(piperidin-4-yloxy)phenol suggests potential for oral bioavailability after appropriate formulation. However, further studies are needed to fully characterize its absorption, distribution, metabolism, excretion (ADME) profile. Computational modeling techniques have been increasingly employed to predict these properties early in the drug discovery process, thereby reducing the time and cost associated with experimental testing.
The regulatory landscape for novel pharmaceutical compounds like 4-nitro-3-(piperidin-4-yloxy)phenol (CAS No. 2228536-03-4) is stringent but well-established. Manufacturers must adhere to Good Manufacturing Practices (GMP) and undergo rigorous testing to demonstrate safety and efficacy before clinical use. Collaborations between academic institutions and pharmaceutical companies are common to accelerate the translation of laboratory findings into market-ready drugs.
Future directions for research on 4-nitro-3-(piperidin-4-yloxy)phenol include exploring its potential in combination therapies and investigating its mechanisms of action at a molecular level. By understanding how this compound interacts with biological targets, researchers can design more effective derivatives with improved therapeutic profiles. Additionally, green chemistry principles are being increasingly integrated into synthetic routes to minimize environmental impact while maintaining high yields.
The versatility of 4-nitro-3-(piperidin-4-yloxy)phenol as a chemical scaffold also opens doors for applications beyond traditional pharmaceuticals. For example, its unique structural features make it suitable for use as an intermediate in agrochemicals or specialty chemicals where similar aromatic-heterocyclic hybrids are valued for their reactivity and stability.
In conclusion, 4-nitro - 3 - ( piper id ine - 4 - y lo x y ) phen ol( CAS N o . 22285 36 - 0 3 - 44) represents a promising compound with significant potential in medicinal chemistry . Its distinctive structure , combined with preliminary evidence of biological activity , positions it as an exciting candidate for further exploration . As research continues , this molecule is likely to play an important role in developing new treatments for various diseases while adhering to stringent regulatory standards . p >
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